Cefquinome

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefquinome is a fourth-generation cephalosporin antibiotic with significant pharmacological and antibacterial properties. It is primarily used in veterinary medicine to treat bacterial infections in animals, such as coliform mastitis and respiratory tract infections . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

准备方法

Synthetic Routes and Reaction Conditions

Cefquinome is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:

Formation of the beta-lactam nucleus: This step involves the cyclization of a dipeptide precursor to form the beta-lactam ring.

Introduction of the side chains: Various functional groups, such as the aminothiazolyl moiety and the quaternary quinolinium group, are introduced to enhance the compound’s antibacterial properties.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.

化学反应分析

Types of Reactions

Cefquinome undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the beta-lactam ring.

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Common Reagents and Conditions

Acidic and basic hydrolysis: Hydrochloric acid or sodium hydroxide are commonly used to study the hydrolysis of this compound.

Oxidizing agents: Hydrogen peroxide and other oxidizing agents are used to investigate the oxidation of this compound.

Major Products Formed

The major products formed from these reactions include degraded forms of this compound, which are generally inactive and may be more allergenic than the parent compound .

科学研究应用

Pharmacokinetics of Cefquinome

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy. It is rapidly absorbed following administration, reaching peak concentrations in the bloodstream quickly. Notably, this compound accumulates in high concentrations within the lungs and mammary glands, which is crucial for effectively targeting infections in these tissues. Its low toxicity profile further supports its use in veterinary medicine, making it a preferred choice for treating bacterial infections in animals .

Efficacy Against Mastitis

This compound has been extensively studied for its effectiveness in treating mastitis, particularly clinical coliform mastitis caused by Escherichia coli in dairy cows. In a study involving multiparous Israeli Holstein cows, this compound was administered intramammarily and intramuscularly, demonstrating significant improvements in clinical recovery rates compared to traditional treatments with ampicillin and cloxacillin. The bacteriological cure rates were markedly higher for cows treated with this compound, underscoring its efficacy against mastitis pathogens .

Table 1: Efficacy of this compound in Mastitis Treatment

| Treatment Group | Administration Method | Clinical Recovery Rate (%) | Bacteriological Cure Rate (%) |

|---|---|---|---|

| Group 1 | Intramammary | 85 | 90 |

| Group 2 | Intramammary + IM | 95 | 95 |

| Group 3 | Intramuscular | 80 | 85 |

| Group 4 | Ampicillin + Cloxacillin | 70 | 60 |

Broader Applications in Veterinary Medicine

Beyond mastitis, this compound is utilized for treating various bacterial infections in different animal species:

- Respiratory Infections : this compound is effective against respiratory tract infections in horses and dogs, showcasing its broad-spectrum antimicrobial activity .

- Endometritis : In dairy cattle, this compound is also used to treat endometritis, providing an important tool for managing reproductive health .

- Environmental Pathogens : Studies have indicated this compound's effectiveness against environmental strains of E. coli associated with mastitis, highlighting its role in controlling outbreaks within herds .

Case Study 1: Clinical Coliform Mastitis

In a controlled study involving dairy cows diagnosed with clinical coliform mastitis, this compound was administered intramammarily at a dosage of 75 mg every 12 hours over three intervals. The results showed a significant reduction in clinical signs of mastitis and improved milk production post-treatment .

Case Study 2: Respiratory Disease Treatment

This compound was evaluated for its efficacy against respiratory diseases in horses. A group of horses with diagnosed bacterial pneumonia received this compound treatment and showed marked improvement within days, reinforcing its application beyond just dairy cattle .

作用机制

Cefquinome exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound’s zwitterionic structure facilitates rapid penetration across biological membranes, enhancing its efficacy .

相似化合物的比较

Cefquinome is compared with other fourth-generation cephalosporins, such as cefepime and cefpirome. While all these compounds share a similar mechanism of action, this compound is unique in its veterinary applications and its ability to target a broad spectrum of bacteria, including those resistant to other antibiotics . Other similar compounds include:

Cefepime: Used primarily in human medicine for treating severe bacterial infections.

Cefpirome: Another fourth-generation cephalosporin with broad-spectrum activity, used in human medicine.

This compound’s unique properties, such as its zwitterionic structure and high affinity for penicillin-binding proteins, make it a valuable antibiotic in veterinary medicine .

属性

分子式 |

C23H24N6O5S2 |

|---|---|

分子量 |

528.6 g/mol |

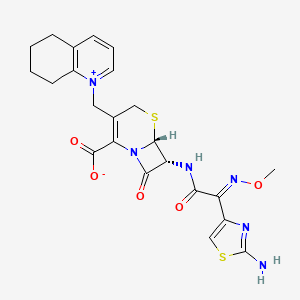

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |

InChI 键 |

YWKJNRNSJKEFMK-KJXIDEHUSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

同义词 |

cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。